molecular formula C6H3ClF2N2O2 B2855424 4-Chloro-2,3-difluoro-6-nitroaniline CAS No. 211693-75-3

4-Chloro-2,3-difluoro-6-nitroaniline

Cat. No. B2855424
Key on ui cas rn: 211693-75-3
M. Wt: 208.55
InChI Key: MNNHSXLQLJDKAV-UHFFFAOYSA-N
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Patent
US06413938B1

Procedure details

4-Chloro-2,3-difluoro-6-nitroaniline (11.4 g, 54.4. mmol), Raney nickel (Aldrich, Milwaukee, slurry in water, 2.2 g wet) and ethanol (200 mL) were combined in a stirred Parr reactor which was pressurized with hydrogen (250 psig). The mixture was allowed to stir at rt overnight, after which time the reactor was depressurized and the mixture was filtered through Celite and the solvents were removed in vacuo. The remaining residue was dissolved in ethyl acetate, dried over magnesium sulfate and the solvents were removed in vacuo to afford a brownish solid (11.6 g, crude weight); 1H NMR (DMSO-d6) δ: 6.43 (d, J=5.7 Hz, 1H, Ar—H), 5.25 (very br s, 4H, overlapping NH2).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:5]([NH2:6])=[C:4]([F:12])[C:3]=1[F:13].[H][H]>[Ni].C(O)C>[Cl:1][C:2]1[C:3]([F:13])=[C:4]([F:12])[C:5]([NH2:6])=[C:7]([NH2:9])[CH:8]=1

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
ClC1=C(C(=C(N)C(=C1)[N+](=O)[O-])F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a brownish solid (11.6 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C(=C(C(=C(C1)N)N)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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